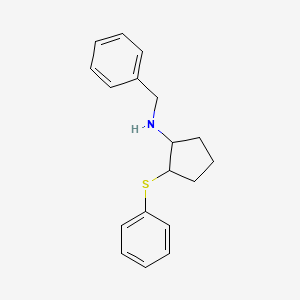![molecular formula C14H20ClN3Se B12608556 1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene CAS No. 646034-58-4](/img/structure/B12608556.png)
1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene is a chemical compound that features a unique combination of azido, selanyl, and chlorobenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene typically involves the following steps:
Formation of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.
Selenation: The selanyl group is introduced through reactions involving selenium reagents, such as selenocyanates or diselenides.
Chlorobenzene Derivative: The final step involves coupling the azido and selanyl groups with a chlorobenzene derivative under specific reaction conditions, often involving catalysts like copper or palladium.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or selenoxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Selenoxides or azido oxides.
Reduction: Amino derivatives.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing selenium-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as semiconductors or catalysts.
Mécanisme D'action
The mechanism of action of 1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene involves its interaction with molecular targets through its functional groups:
Azido Group: Can participate in click chemistry reactions, forming stable triazole rings.
Selanyl Group: Known for its redox properties, which can influence biological pathways and enzyme activities.
Chlorobenzene Moiety: Provides a hydrophobic interaction site, facilitating binding to specific molecular targets.
Comparaison Avec Des Composés Similaires
1-[(1-Azidooctan-2-YL)selanyl]benzene: Lacks the chlorine atom, affecting its reactivity and applications.
1-[(1-Azidooctan-2-YL)selanyl]-4-methylbenzene: Contains a methyl group instead of chlorine, altering its chemical properties.
1-[(1-Azidooctan-2-YL)selanyl]-4-fluorobenzene: Features a fluorine atom, which can impact its biological activity.
Uniqueness: 1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially improve its bioactivity compared to similar compounds.
Propriétés
Numéro CAS |
646034-58-4 |
|---|---|
Formule moléculaire |
C14H20ClN3Se |
Poids moléculaire |
344.75 g/mol |
Nom IUPAC |
1-(1-azidooctan-2-ylselanyl)-4-chlorobenzene |
InChI |
InChI=1S/C14H20ClN3Se/c1-2-3-4-5-6-14(11-17-18-16)19-13-9-7-12(15)8-10-13/h7-10,14H,2-6,11H2,1H3 |
Clé InChI |
OKNAEFKFJDWFSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CN=[N+]=[N-])[Se]C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)

![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
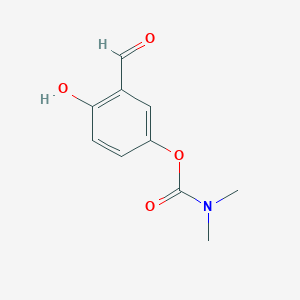
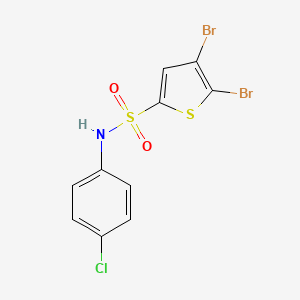
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
![2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12608508.png)
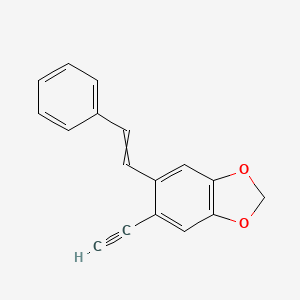
![1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B12608523.png)

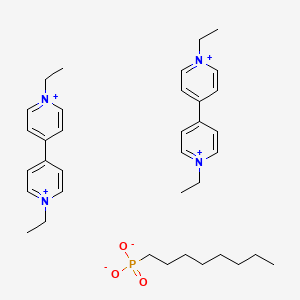
![(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12608531.png)

